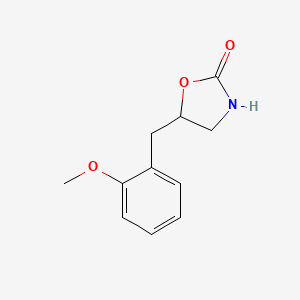

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone

CAS No.: 62826-01-1

Cat. No.: VC13570318

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62826-01-1 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 5-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C11H13NO3/c1-14-10-5-3-2-4-8(10)6-9-7-12-11(13)15-9/h2-5,9H,6-7H2,1H3,(H,12,13) |

| Standard InChI Key | UFKMVMSIKJNHFR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CC2CNC(=O)O2 |

| Canonical SMILES | COC1=CC=CC=C1CC2CNC(=O)O2 |

Introduction

Chemical Identification and Structural Analysis

Molecular Characterization

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone is a bicyclic compound comprising a five-membered oxazolidinone ring fused to a (2-methoxyphenyl)methyl substituent. Key structural features include:

-

Oxazolidinone core: A 1,3-oxazolidin-2-one ring system, which serves as a rigid scaffold for functionalization.

-

Substituent: A benzyl group at the 5-position, modified with a methoxy group at the ortho position of the aromatic ring .

The compound’s molecular structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with -NMR peaks corresponding to the methoxy group () and oxazolidinone protons () .

Table 1: Physicochemical Properties of 5-((2-Methoxyphenyl)methyl)-2-Oxazolidinone

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 207.23 g/mol |

| LogP (Partition Coefficient) | 1.88 |

| Polar Surface Area | 29.54 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Manufacturing

Traditional Stepwise Synthesis

The compound is typically synthesized via multi-step organic reactions, as exemplified by analogous oxazolidinone derivatives :

-

Nucleophilic Aromatic Substitution: Reacting 2-chloro-5-nitropyridine with morpholine or piperazine derivatives to introduce nitrogen-containing substituents.

-

Reduction: Catalytic hydrogenation of nitro groups to amines using Pd-C/HCOONH₄ .

-

Cyclization: Ring-closing reactions with glycidyl esters or carbonates under basic conditions (e.g., n-BuLi in THF at −78°C) .

For 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone, the (2-methoxyphenyl)methyl group is likely introduced via alkylation or Mitsunobu reactions prior to cyclization.

Continuous Flow Synthesis

Recent advances in green chemistry have enabled the use of continuous flow systems for oxazolidinone synthesis. Zanda et al. demonstrated the catalytic coupling of CO₂ with epoxides and amines under flow conditions (75 psi, 80°C), achieving yields >90% for structurally similar compounds . This method reduces solvent waste and improves reaction efficiency compared to batch processes.

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield | Key Advantage |

|---|---|---|---|

| Stepwise Synthesis | n-BuLi, THF, −78°C | 70–90% | High functional group tolerance |

| Flow Synthesis | CO₂, 80°C, 75 psi | >90% | Scalability, reduced waste |

Applications and Industrial Relevance

Pharmaceutical Development

Oxazolidinones are a privileged scaffold in antibiotic design, with linezolid and tedizolid serving as FDA-approved drugs. The methoxy-substituted derivative may offer improved pharmacokinetic properties or resistance profiles, though in vitro and in vivo testing are required to validate efficacy.

Organic Synthesis

The compound serves as a chiral auxiliary or building block in asymmetric synthesis. For instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is widely used in Evans aldol reactions , suggesting potential utility for the target compound in stereoselective transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume